molecular formula C9H15N3O3 B3830931 1,3,5-Triacetylhexahydro-1,3,5-triazine CAS No. 26028-46-6

1,3,5-Triacetylhexahydro-1,3,5-triazine

Cat. No.: B3830931
CAS No.: 26028-46-6
M. Wt: 213.23 g/mol
InChI Key: OAQRIDXOGCNRLX-UHFFFAOYSA-N
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Description

1,3,5-Triacetylhexahydro-1,3,5-triazine is a heterocyclic compound with the molecular formula C9H15N3O3. It is a derivative of hexahydro-1,3,5-triazine, characterized by the presence of three acetyl groups attached to the nitrogen atoms in the triazine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triacetylhexahydro-1,3,5-triazine can be synthesized through the condensation of acetaldehyde with hexahydro-1,3,5-triazine. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the condensation process. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase production efficiency. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triacetylhexahydro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,3,5-triacetylhexahydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, its acetyl groups can undergo hydrolysis to release acetic acid, which can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triacetylhexahydro-1,3,5-triazine is unique due to its acetyl groups, which provide distinct reactivity and stability compared to its ethyl and methyl counterparts. This makes it particularly valuable in applications requiring specific chemical properties .

Properties

IUPAC Name

1-(3,5-diacetyl-1,3,5-triazinan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQRIDXOGCNRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CN(CN(C1)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180672
Record name 1,3,5-Triacetylhexahydro-1,3,5-triazine
Source EPA DSSTox
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Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-46-6
Record name 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[ethanone]
Source CAS Common Chemistry
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Record name 1,3,5-Triacetylhexahydro-1,3,5-triazine
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Record name 1,3,5-Triacetylhexahydro-1,3,5-triazine
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Record name 1,3,5-triacetylhexahydro-1,3,5-triazine
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Record name 1,3,5-TRIACETYLHEXAHYDRO-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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